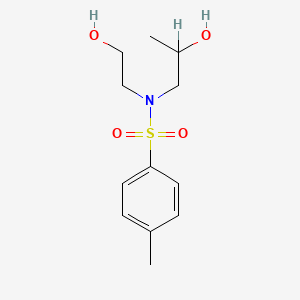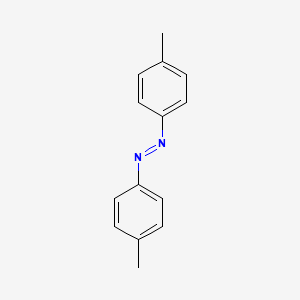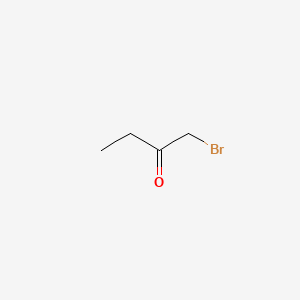
2-アセトアミドエチルジスルフィド
概要
説明
2-Acetamidoethyl disulfide is an organic compound characterized by the presence of a disulfide bond and an acetamido group. It is a derivative of 2-acetamidoethanethiol and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure consists of two ethyl groups linked by a disulfide bond, with an acetamido group attached to one of the ethyl groups.
科学的研究の応用
2-Acetamidoethyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials.
作用機序
Target of Action
2-Acetamidoethyl disulfide (AED) is a disulfide derivative of 2-acetamidoethanethiol. The primary target of AED is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
These species can cause DNA strand scission .
Biochemical Pathways
The biochemical pathways affected by AED are related to the fatty acid elongation cycle of the FAS-II pathway . Disulfide and multisulfide compounds can cause a futile cycle of disulfide formation and breaking that consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Pharmacokinetics
For example, one study showed that a disulfide-containing compound had an elimination half-life and area under curve that were 5.5 and 12.4 times that of the free drug, respectively .
Result of Action
The result of AED’s action is likely the inhibition of the target enzyme, disrupting the fatty acid elongation cycle of the FAS-II pathway . This disruption could lead to the death of Mycobacterium tuberculosis cells.
Action Environment
The action of AED and other disulfide-containing compounds can be influenced by the environment. For example, the cleavage of disulfide or multisulfide bonds and the subsequent generation of toxic species are influenced by the reactivity and stability of these bonds, their cleavage conditions, and the intracellular environment . In particular, the presence of glutathione in the intracellular environment can trigger the cleavage of disulfide bonds .
生化学分析
Biochemical Properties
2-Acetamidoethyl disulfide plays a vital role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as thioredoxin and protein disulfide isomerases, which facilitate the formation and isomerization of disulfide bonds in proteins . These interactions are essential for maintaining the structural integrity and function of proteins. The compound also interacts with glutathione, a key antioxidant in cells, participating in redox reactions that protect cells from oxidative stress .
Cellular Effects
2-Acetamidoethyl disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, 2-Acetamidoethyl disulfide can alter gene expression by influencing transcription factors and epigenetic modifications . Its impact on cellular metabolism includes the regulation of metabolic pathways that involve redox reactions and energy production .
Molecular Mechanism
At the molecular level, 2-Acetamidoethyl disulfide exerts its effects through the formation and exchange of disulfide bonds. This compound can bind to cysteine residues in proteins, leading to the formation of disulfide bonds that stabilize protein structures . It also participates in redox reactions, where it can act as an electron donor or acceptor, thereby modulating the redox state of proteins and other biomolecules . These interactions can result in the activation or inhibition of enzymes, as well as changes in gene expression through redox-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamidoethyl disulfide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, especially in the presence of reducing agents . Long-term exposure to 2-Acetamidoethyl disulfide has been observed to cause changes in cellular function, including alterations in redox homeostasis and protein folding . These effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 2-Acetamidoethyl disulfide vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular antioxidant capacity and protect against oxidative stress . At high doses, it can induce toxicity, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
2-Acetamidoethyl disulfide is involved in several metabolic pathways, particularly those related to redox reactions and sulfur metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 2-Acetamidoethyl disulfide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its structure . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Acetamidoethyl disulfide is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and energy metabolism . Specific targeting signals can direct 2-Acetamidoethyl disulfide to particular cellular compartments, enhancing its functional specificity . Post-translational modifications, such as phosphorylation, can also affect its activity and localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions
2-Acetamidoethyl disulfide can be synthesized by reacting 2-acetamidoethanethiol with disulfur dichloride. The reaction typically involves the following steps:
Reactants: 2-acetamidoethanethiol and disulfur dichloride.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-acetamidoethyl disulfide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Acetamidoethyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2,2’-Dithiodiethanol: Another disulfide compound with similar properties but lacks the acetamido group.
Bis(2-hydroxyethyl) disulfide: Similar structure but with hydroxyl groups instead of the acetamido group.
Uniqueness
2-Acetamidoethyl disulfide is unique due to the presence of both the disulfide bond and the acetamido group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research applications.
特性
IUPAC Name |
N-[2-(2-acetamidoethyldisulfanyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-7(11)9-3-5-13-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBCSYBEMXURBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSSCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213245 | |
| Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-44-8 | |
| Record name | N,N′-(Dithiodi-2,1-ethanediyl)bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N-dithiodiethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidoethyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(dithiodiethylene)bisacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















